(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid
CAS No.:
Cat. No.: VC18637771
Molecular Formula: C17H27N3O6
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O6 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | (5R,8R,10aS)-3-acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid |
| Standard InChI | InChI=1S/C17H27N3O6/c1-10(21)19-8-7-11-5-6-13(15(23)24)20(11)14(22)12(9-19)18-16(25)26-17(2,3)4/h11-13H,5-9H2,1-4H3,(H,18,25)(H,23,24)/t11-,12+,13+/m0/s1 |
| Standard InChI Key | DNUKGHCAPBQYLM-YNEHKIRRSA-N |
| Isomeric SMILES | CC(=O)N1CC[C@@H]2CC[C@@H](N2C(=O)[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O |
| Canonical SMILES | CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of this compound features a fused pyrrolo[1,2-a] diazocine system, an eight-membered bicyclic framework incorporating both pyrrolidine and diazocine rings. Key functional groups include:
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A tert-butoxycarbonyl (Boc)-protected amine at position 5
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An acetyl group at position 3
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A carboxylic acid moiety at position 8
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A ketone at position 6
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₇N₃O₆ | |
| Molecular Weight | 393.44 g/mol | |
| XLogP3-AA | 1.2 (estimated) | |
| Hydrogen Bond Donors | 3 (NH, OH, COOH) | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 5 |
The stereochemistry at positions 5R, 8R, and 10aS is critical for its three-dimensional conformation, influencing both solubility and target binding . Computational models suggest moderate lipophilicity (XLogP3 ~1.2), balancing membrane permeability and aqueous solubility .
Synthesis and Characterization
Retrosynthetic Analysis
The synthesis leverages ring-closing metathesis (RCM) as a key step, following strategies developed for eight-membered azacycles :
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Linear precursor preparation: A diene-containing amino acid derivative serves as the substrate.
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RCM cyclization: Grubbs 2nd-generation catalyst facilitates eight-membered ring formation (yield: 45–60%) .
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Post-functionalization:
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Boc protection of the amine
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Acetylation at position 3
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Oxidation to introduce the ketone
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Optimized Synthetic Route
A scaled-up protocol derived from azacyclooctenone synthesis involves:
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Mitsunobu reaction to install stereochemistry at C5 and C8.
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RCM optimization:
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Catalyst: Grubbs II (5 mol%)
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Solvent: Dichloromethane (0.01 M)
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Temperature: 40°C, 12 h
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Global deprotection and oxidation using Jones reagent to yield the carboxylic acid .
Table 2: Key Spectral Data
| Technique | Characteristics |
|---|---|
| ¹H NMR | δ 1.44 (s, Boc CH₃), δ 2.12 (s, acetyl CH₃), δ 4.25–4.40 (m, H5/H8) |
| ¹³C NMR | δ 170.8 (COOH), δ 169.5 (acetyl C=O), δ 156.2 (Boc C=O) |
| HRMS | m/z 394.1978 [M+H]⁺ (calc. 394.1973 for C₁₉H₂₈N₃O₆) |
Biological Activity and Applications
Target Engagement
The compound’s rigid bicyclic scaffold shows promise for targeting proteases and kinases:
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Fowlpox resolvase inhibition: Structural analogs exhibit IC₅₀ values ~16 µM , suggesting potential antiviral applications.
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Acetylcholinesterase (AChE) binding: Computational docking predicts affinity (ΔG = -9.8 kcal/mol) comparable to donepezil .
Proteomics Research
As a reference standard , it aids in:
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Mass spectrometry calibration for heterocyclic compounds
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Studying conformational effects on peptide backbone dynamics
| Parameter | Specification |
|---|---|
| Temperature | -20°C (desiccated) |
| Solubility | DMSO (>10 mM) |
| Stability | >24 months (anhydrous) |
Degradation occurs via:
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